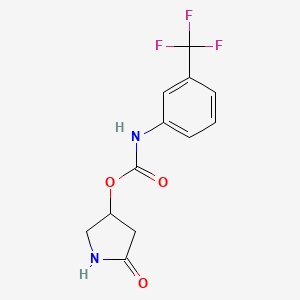
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound that features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate typically involves the condensation of 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often include refluxing in the presence of a catalytic amount of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(3-(Fluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(3-(Trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Comparison: Compared to similar compounds, 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
88015-90-1 |
|---|---|
Molecular Formula |
C12H11F3N2O3 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)7-2-1-3-8(4-7)17-11(19)20-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19) |
InChI Key |
SGEXCAFOOIXOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)OC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
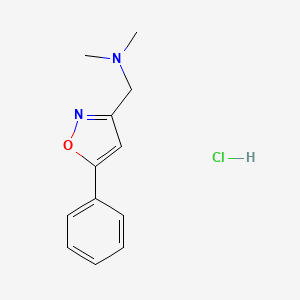
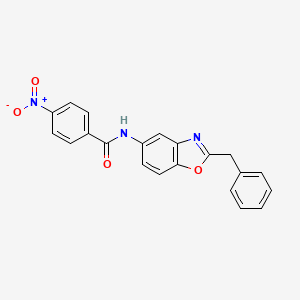
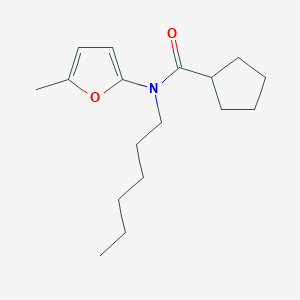
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
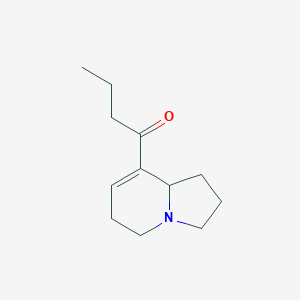
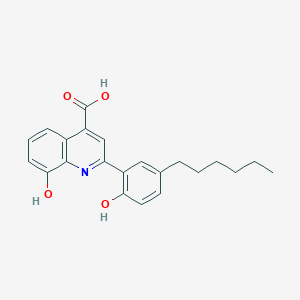

![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)


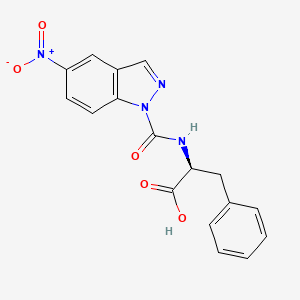
![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
